N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a dimethylamino group and a diphenylpropyl group linked through an ethanediamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)phenylamine with 3,3-diphenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the amide group to yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, dyes, and other organic materials.
Biology: In biological research, the compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with specific biological targets can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, and additives. Its chemical properties make it valuable for enhancing the performance and durability of products.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic outcomes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with a similar dimethylamino group.
Naphthalene derivatives: Compounds with similar phenyl structures.
Benzophenone derivatives: Compounds with diphenyl groups.
Uniqueness: N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-28(2)22-15-13-21(14-16-22)27-25(30)24(29)26-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,17-18H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNUULLPDSCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.